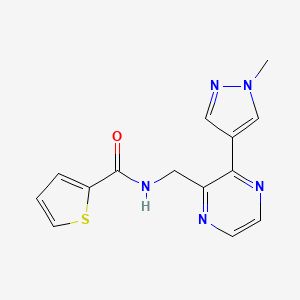

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” is a chemical compound . It is related to imidazole compounds, which are known for their broad range of chemical and biological properties . Imidazole compounds have been used in the development of new drugs and show various biological activities .

Synthesis Analysis

The synthesis of such compounds often involves strategies like skeleton transition . The synthesis of imidazole compounds has been made by glyoxal and ammonia .Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

This compound has been evaluated for its inhibitory potency against selected kinases, particularly those harboring a rare cysteine in the hinge region. Kinases like MPS1, MAPKAPK2, and p70S6Kβ/S6K2 are potential therapeutic targets for the treatment of various malignancies, including triple-negative breast cancer . The structure of this compound is derived from potent reversible MPS1 inhibitors, suggesting its potential as a covalent inhibitor for therapeutic applications.

Antiviral Activity

Indole derivatives, which share a similar molecular framework with our compound of interest, have demonstrated significant antiviral activities . By analogy, it is plausible that “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” could be synthesized into derivatives that exhibit inhibitory activity against various viruses, contributing to the development of new antiviral drugs.

Anticancer Potential

The compound’s structural similarity to other pyrazole derivatives that have shown potential cytotoxic activity against cancer cells suggests its possible use in cancer therapy . Research into the compound’s effects on cell proliferation and apoptosis could lead to the discovery of new anticancer agents.

Antileishmanial and Antimalarial Evaluation

Compounds with a similar structure have been studied for their antileishmanial and antimalarial properties . This compound could be investigated for its efficacy against protozoan parasites, offering a new avenue for treating these diseases.

Cyclin-Dependent Kinase-2 (CDK2) Inhibition

Derivatives containing the pyrazole moiety have been explored for their inhibitory properties against CDK2, an enzyme involved in cell cycle regulation . This suggests that our compound could be a candidate for the development of selective CDK2 inhibitors with potential applications in cancer treatment.

Suzuki Coupling Reagent

While not directly related to the compound , pyrazole derivatives have been used as reagents in Suzuki coupling reactions . This indicates the potential utility of “N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” in synthetic chemistry for the creation of complex organic molecules.

Wirkmechanismus

Target of Action

Similar compounds have been reported to target kinases harboring a rare cysteine in the hinge region, such as mps1, mapkapk2, and p70s6kβ/s6k2 .

Mode of Action

It’s worth noting that similar compounds have been designed as potential irreversible inhibitors . This suggests that the compound might form a covalent bond with its target, leading to permanent inhibition.

Biochemical Pathways

Given that similar compounds target kinases, it’s plausible that this compound could affect signal transduction pathways regulated by these kinases .

Result of Action

Kinase inhibitors typically disrupt signal transduction pathways, which can lead to a variety of cellular effects depending on the specific pathways and cell types involved .

Eigenschaften

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-19-9-10(7-18-19)13-11(15-4-5-16-13)8-17-14(20)12-3-2-6-21-12/h2-7,9H,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEHXOHKSLDIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2786966.png)

![N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide](/img/structure/B2786967.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2786969.png)

![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)

![1-[1-Bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-2-chloroethanone](/img/structure/B2786972.png)

![N-(2-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2786975.png)

![1-[(2S)-2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2786977.png)

![N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2786981.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2786987.png)

![7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2786988.png)